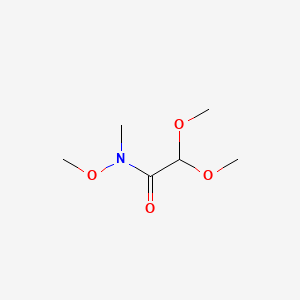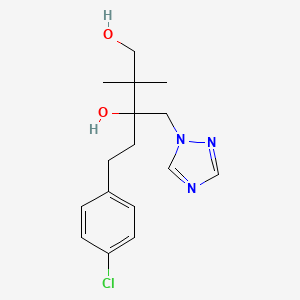![molecular formula C16H18N4O3 B570337 2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox CAS No. 1257939-97-1](/img/new.no-structure.jpg)
2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox is a complex heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple fused rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve efficient and cost-effective production. The process also involves purification steps to isolate the compound from by-products and impurities .
Análisis De Reacciones Químicas
Types of Reactions
2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound .
Aplicaciones Científicas De Investigación
2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Researchers are exploring its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, influencing their activity and resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Quinolone Derivatives: These compounds also have fused ring structures and are used in various applications, including as antibiotics.
Uniqueness
What sets 2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox apart is its specific arrangement of fused rings and functional groups, which confer unique chemical and biological properties.
Propiedades
Número CAS |
1257939-97-1 |
|---|---|
Fórmula molecular |
C16H18N4O3 |
Peso molecular |
314.345 |
InChI |
InChI=1S/C16H18N4O3/c1-15(2)8-5-10-11(6-9(8)16(3,4)20(15)22)23-12-7-17-14(21)19-13(12)18-10/h5-7,22H,1-4H3,(H2,17,18,19,21) |
Clave InChI |
BIIMSKZGFKYKSH-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC3=C(C=C2C(N1O)(C)C)OC4=C(N3)NC(=O)N=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-{5-[3-(Dodecane-1-sulfonyl)-2-methylpropanamido]-2-methoxyphenyl}-4,4-dimethyl-3-oxopentanamide](/img/structure/B570266.png)

![2,6-Dimethyl-3,4,5,8-tetrahydroimidazo[4,5-f]benzimidazole](/img/structure/B570269.png)


